molecular formula C8H16N2O B1489046 1-[(Oxolan-2-yl)methyl]azetidin-3-amine CAS No. 1341433-40-6

1-[(Oxolan-2-yl)methyl]azetidin-3-amine

Cat. No.: B1489046
CAS No.: 1341433-40-6
M. Wt: 156.23 g/mol
InChI Key: YLNGKLHEETVXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Oxolan-2-yl)methyl]azetidin-3-amine is a heterocyclic amine compound featuring a four-membered azetidine ring substituted with an oxolane (tetrahydrofuran) moiety at the 3-position via a methyl linker. The oxolane group introduces stereoelectronic effects and influences solubility, while the azetidine ring contributes to conformational rigidity.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNGKLHEETVXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(Oxolan-2-yl)methyl]azetidin-3-amine, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
This compound Not explicitly provided C₈H₁₄N₂O 154.21 (calculated) Azetidine + oxolane (5-membered ether) Likely intermediate in nucleoside synthesis
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine 1465009-11-3 C₁₀H₁₂F₂N₂ 198.21 Azetidine + 2,6-difluorobenzyl group Potential kinase inhibitor scaffold
1-(Oxetan-3-yl)azetidin-3-amine 1368005-98-4 C₆H₁₂N₂O 128.18 Azetidine + oxetane (4-membered ether) Enhanced metabolic stability in drug design
1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine 2408974-95-6 C₉H₁₃N₃O 179.23 Azetidine + methyloxazole substituent Fragment-based drug discovery
2-(1-Methylazetidin-3-yl)ethan-1-amine 1542210-23-0 C₆H₁₄N₂ 114.19 Azetidine + ethylamine side chain Biochemical reagent for receptor studies

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The oxolane group in the target compound likely enhances water solubility compared to aromatic analogs like 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (logP ~1.5 estimated) .
  • Oxetane derivatives (e.g., 1-(Oxetan-3-yl)azetidin-3-amine) exhibit higher metabolic stability than oxolane analogs due to reduced ring strain and enzymatic resistance .

Biological Relevance :

  • Azetidine-containing compounds are frequently used in medicinal chemistry for their constrained geometry, which improves target binding. For example, Cedazuridine (a related oxolane-containing nucleoside) is clinically used as a cytidine deaminase inhibitor .
  • Methyloxazole-substituted analogs (e.g., 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine) are explored in fragment libraries for protein-protein interaction inhibition .

Synthetic Utility :

  • Derivatives like 2-(1-Methylazetidin-3-yl)ethan-1-amine serve as bifunctional building blocks for peptide mimetics or covalent inhibitors .

Research Findings and Data

Stability and Reactivity

  • Oxolane vs. Oxetane : Oxetane analogs (e.g., 1-(Oxetan-3-yl)azetidin-3-amine) show higher thermal stability (decomposition >200°C) compared to oxolane derivatives, attributed to reduced ring strain .
  • Aromatic Substitution : The 2,6-difluorobenzyl group in 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine enhances lipophilicity (clogP ~2.1), making it suitable for CNS-targeting applications .

Pharmacokinetic Trends

  • Metabolic Stability : Oxetane-containing azetidines exhibit slower hepatic clearance in vitro (t₁/₂ >60 min) compared to oxolane analogs (t₁/₂ ~30 min) .
  • Permeability : Ethylamine side chains (e.g., 2-(1-Methylazetidin-3-yl)ethan-1-amine) improve blood-brain barrier penetration (PAMPA logPe > -5) .

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